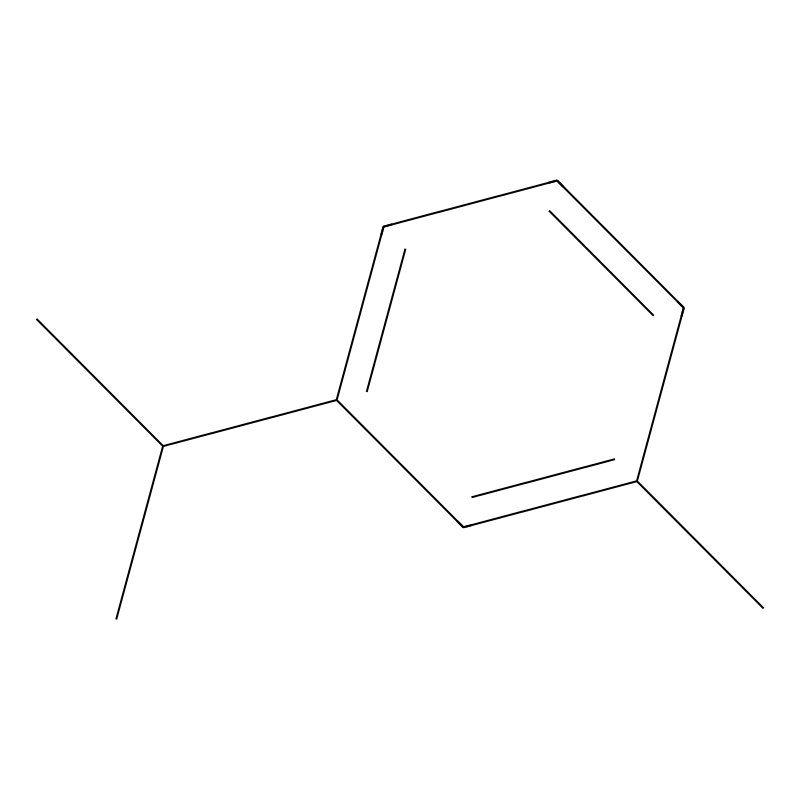M-Cymene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 42.5 mg/L at 25 °C
Miscible with ethanol, ether, acetone, benzene, petroleum ether, carbon tetachloride
0.0425 mg/mL at 25 °C
Synonyms
Canonical SMILES
M-Cymene, also known as meta-cymene or 1-isopropyl-3-methylbenzene, is an aromatic hydrocarbon with the chemical formula . It is one of three isomers of cymene, the others being o-cymene and p-cymene. M-Cymene is a colorless liquid that possesses a pleasant odor and is insoluble in water, exhibiting a boiling point of approximately 175.05 °C and a melting point of -63.75 °C . Its structure features an isopropyl group attached to the benzene ring at the meta position relative to the methyl group.
- Flammability: Flammable liquid with a flash point of 47.8 °C [].
- Toxicity: Limited data available. Oral LD50 (rat) is reported to be 2970 mg/kg, indicating moderate toxicity [].
- Hazards: M-Cymene vapors can be irritating to the eyes and respiratory system. It is also a potential skin irritant [].
Safety Precautions
Standard laboratory safety protocols for handling flammable and potentially harmful chemicals should be followed when working with m-cymene [].
M-Cymene (1-methyl-3-propylbenzene) is an aromatic hydrocarbon found in various natural sources, including essential oils of plants like thyme and turpentine []. While it has limited research in direct applications, M-Cymene holds potential in several scientific research areas:
Environmental Monitoring
M-Cymene serves as a marker compound in environmental monitoring studies []. Its presence or absence in air, water, or soil samples can indicate various sources of pollution. For example, elevated levels of M-Cymene might suggest contamination from industrial activities involving petroleum refining or paint production [].
One study investigated the adsorption of M-Cymene (alongside other aromatic hydrocarbons) on hex-star arsenene nanosheets using density functional theory (DFT) calculations []. This research aimed to understand the potential of these nanosheets for capturing and removing M-Cymene from the environment, contributing to the development of new pollution remediation strategies.
- Electrophilic Substitution: M-Cymene can participate in halogenation, nitration, and sulfonation reactions. The presence of the isopropyl group influences the regioselectivity of these reactions due to its electron-donating properties.
- Friedel-Crafts Reactions: This compound can react with acyl chlorides or alkyl halides in the presence of Lewis acids to form substituted products.
- Oxidation: M-Cymene can be oxidized to produce various products, including alcohols and ketones, depending on the reaction conditions .
M-Cymene exhibits several biological activities that have garnered interest in pharmacology and toxicology:
- Antimicrobial Properties: Studies have shown that m-cymene possesses antimicrobial activity against various bacteria and fungi, making it a potential candidate for natural preservatives .
- Antioxidant Activity: It has been reported to exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems .
- Potential Therapeutic Uses: Research indicates that m-cymene may have applications in treating conditions related to inflammation and infection due to its biological activities .
M-Cymene can be synthesized through several methods:
- Alkylation of Toluene: The primary method involves the alkylation of toluene with propylene using Lewis acid catalysts such as aluminum trichloride. The reaction can be represented as:
- Isomerization: M-Cymene can also be obtained through the isomerization of other cymenes under specific catalytic conditions .
M-Cymene finds applications across various fields:
- Fragrance Industry: Due to its pleasant odor, m-cymene is used in perfumes and flavoring agents.
- Chemical Intermediate: It serves as a precursor for synthesizing other chemicals, including cresols and phenolic compounds.
- Agricultural Chemicals: M-Cymene has been explored for use in pesticides and herbicides due to its biological activity against pests .
Research on m-cymene's interactions reveals important insights into its reactivity and safety:
- Reactivity with Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions, sometimes resulting in explosions. This necessitates careful handling in industrial applications .
- Biological Interactions: Studies have indicated that m-cymene interacts with various biological targets, influencing cellular processes related to inflammation and microbial resistance .
M-Cymene shares structural similarities with other cymenes but exhibits unique properties:
| Compound Name | CAS Number | Structure | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| o-Cymene | 527-84-4 | o-Cymene Structure | 178.15 | -71.54 |
| p-Cymene | 99-87-6 | p-Cymene Structure | 177.10 | -67.94 |
| m-Cymene | 535-77-3 | m-Cymene Structure | 175.05 | -63.75 |
Uniqueness of M-Cymene
M-Cymene's unique position in the cymenes family lies in its specific biological activities and reactivity patterns. While all three isomers share similar physical properties, their differing substituent positions lead to variations in chemical behavior and biological effects. M-Cymene's meta substitution allows for distinct electrophilic substitution pathways compared to its ortho and para counterparts.
Physical Description
Color/Form
XLogP3
Boiling Point
175 °C
Density
LogP
log Kow = 4.5
4.50
Melting Point
-63.8 °C
-63.75°C
UNII
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Vapor Pressure
1.72 mm Hg at 25 °C
Pictograms

Flammable
Other CAS
Associated Chemicals
Wikipedia
Biological Half Life
Methods of Manufacturing
Usually prepared by alkylation of toluene; meta-, ortho- and para-isomers obtained ... Separation of the three isomers by gas chromatography.








